molecular formula C12H17NO B1417012 (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine CAS No. 1094755-26-6

(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine

Cat. No.: B1417012
CAS No.: 1094755-26-6
M. Wt: 191.27 g/mol
InChI Key: QWKVGBXXBFHXEK-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Biological Activity

(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound belongs to the class of secondary amines and features a benzofuran moiety. Its molecular formula is C13_{13}H17_{17}N, with a molecular weight of approximately 191.27 g/mol. The structure's unique propyl substitution on the nitrogen atom may influence its biological activity compared to other derivatives.

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values for related benzofuran compounds ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

2. Neuropathic Pain Relief

Research has demonstrated that certain benzofuran derivatives can reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a potential therapeutic application for neuropathic pain management . The specific mechanisms involved may include modulation of cannabinoid receptors, particularly CB2, which are primarily expressed in immune tissues and linked to anti-inflammatory effects .

3. Anticancer Properties

Some derivatives of benzofuran have been investigated for their anticancer activities. A review highlighted that compounds in this class could inhibit liver tumor growth and exhibit cytotoxic effects against various cancer cell lines . The exact pathways through which these effects occur remain an area for further exploration.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study on a series of benzofuran derivatives demonstrated promising antibacterial activity, with specific compounds showing efficacy against Staphylococcus aureus and Escherichia coli. The research indicated that modifications to the benzofuran structure could enhance activity .

Case Study 2: Pain Management
In a controlled experiment involving spinal nerve ligation models, this compound was shown to significantly reduce pain responses in treated rats compared to controls, indicating its potential as a non-opioid analgesic .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist for cannabinoid receptors, particularly CB2, which play a role in modulating pain and inflammation.
  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes like lipoxygenase and cyclooxygenase, leading to reduced inflammatory responses .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMIC Values (µM)Notes
(2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amineAntimicrobial4.69 - 156.47Effective against various bacteria
Benzofuran Derivative AAnticancerVariesInhibits liver tumor growth
Benzofuran Derivative BAnalgesicN/AReduces neuropathic pain in models

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,11,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKVGBXXBFHXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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